molecular formula C18H28N2 B5780791 1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane

1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane

Cat. No.: B5780791
M. Wt: 272.4 g/mol
InChI Key: XSDSCSFRTNUUNX-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-phenylcyclohexyl)-1,4-diazepane is a heterocyclic compound that belongs to the class of diazepanes It features a seven-membered ring containing two nitrogen atoms and is substituted with a methyl group and a phenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected diazepanes, which can then be deprotected to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-phenylcyclohexyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or other reducible groups.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted diazepanes with various functional groups.

Scientific Research Applications

1-Methyl-4-(4-phenylcyclohexyl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-(4-phenylcyclohexyl)-1,4-diazepane can be compared with other similar compounds, such as:

Uniqueness: The presence of the diazepane ring in this compound provides unique chemical and biological properties compared to its piperazine and piperidine analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-4-(4-phenylcyclohexyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-19-12-5-13-20(15-14-19)18-10-8-17(9-11-18)16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDSCSFRTNUUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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